ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, substituted with various functional groups
Preparation Methods
The synthesis of ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolopyrimidine core with a benzaldehyde derivative.
Substitution reactions: Various functional groups, such as the 2-chlorobenzyl and ethoxy groups, are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl (2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of the compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity.
Properties
Molecular Formula |
C37H33ClN2O6S |
---|---|
Molecular Weight |
669.2g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C37H33ClN2O6S/c1-5-44-31-19-23(15-17-30(31)46-21-24-11-7-10-14-28(24)38)20-32-35(41)40-34(33(36(42)45-6-2)22(3)39-37(40)47-32)27-16-18-29(43-4)26-13-9-8-12-25(26)27/h7-20,34H,5-6,21H2,1-4H3/b32-20+ |
InChI Key |
NPVTZQYQTINPTE-UZWMFBFFSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C5=CC=CC=C45)OC)OCC6=CC=CC=C6Cl |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C5=CC=CC=C45)OC)OCC6=CC=CC=C6Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C5=CC=CC=C45)OC)OCC6=CC=CC=C6Cl |
Origin of Product |
United States |
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